molecular formula C14H16F3N3OS B3836888 2-thiomorpholin-4-yl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide

2-thiomorpholin-4-yl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide

Cat. No.: B3836888
M. Wt: 331.36 g/mol
InChI Key: LUXSKMIQMARLSS-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-thiomorpholin-4-yl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a thiomorpholine ring, a trifluoromethyl group, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thiomorpholin-4-yl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide typically involves the following steps:

    Formation of the Thiomorpholine Ring: This can be achieved through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.

    Introduction of the Trifluoromethyl Group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the Imine Linkage: The final step involves the condensation of the thiomorpholine derivative with an aldehyde or ketone containing the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-thiomorpholin-4-yl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine linkage to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-thiomorpholin-4-yl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-thiomorpholin-4-yl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. The imine linkage can participate in reversible binding with biological targets, while the thiomorpholine ring can interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-thiomorpholin-4-yl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide: Similar structure but with a different position of the trifluoromethyl group.

    2-thiomorpholin-4-yl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]propionamide: Similar structure but with a different acyl group.

Uniqueness

2-thiomorpholin-4-yl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiomorpholine ring provides a versatile scaffold for further modifications.

Properties

IUPAC Name

2-thiomorpholin-4-yl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3OS/c15-14(16,17)12-3-1-2-11(8-12)9-18-19-13(21)10-20-4-6-22-7-5-20/h1-3,8-9H,4-7,10H2,(H,19,21)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXSKMIQMARLSS-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=O)NN=CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1CC(=O)N/N=C/C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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